molecular formula C10H13N3O3 B2550349 3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine CAS No. 1040064-24-1

3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine

Cat. No.: B2550349
CAS No.: 1040064-24-1
M. Wt: 223.232
InChI Key: HECKSMIQBAMODJ-UHFFFAOYSA-N
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Description

3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine is a chemical compound with the molecular formula C10H13N3O3 It is characterized by the presence of a nitro group, an oxolan-2-ylmethyl group, and a dihydropyridin-4-imine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine typically involves the nitration of a suitable precursor followed by the introduction of the oxolan-2-ylmethyl group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The oxolan-2-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: The major product is the corresponding amine.

    Substitution: Products depend on the nucleophile used and can include various substituted derivatives.

Scientific Research Applications

3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The oxolan-2-ylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-N-(oxolan-2-ylmethyl)pyridin-4-amine
  • 3-nitro-N-(oxolan-2-ylmethyl)pyridin-2-amine

Uniqueness

3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine is unique due to its specific structural features, including the dihydropyridin-4-imine core and the presence of both nitro and oxolan-2-ylmethyl groups. These features confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

3-nitro-N-(oxolan-2-ylmethyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-13(15)10-7-11-4-3-9(10)12-6-8-2-1-5-16-8/h3-4,7-8H,1-2,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECKSMIQBAMODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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